molecular formula C7H14ClN B2595004 2-Allylpyrrolidine hydrochloride CAS No. 245725-70-6

2-Allylpyrrolidine hydrochloride

Cat. No.: B2595004
CAS No.: 245725-70-6
M. Wt: 147.65
InChI Key: NKBQANIGCPEPGT-UHFFFAOYSA-N
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Description

2-Allylpyrrolidine hydrochloride is a chemical compound with the linear formula C7H14ClN . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 2-Allylpyrrolidine, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, the synthesis of compounds similar to 2-Allylpyrrolidine has been accomplished starting with 2′-deoxyguanosine, 2′-deoxyuridine, and 2′-deoxythymidine with S, S-pyrrolidine-2,3-diol .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered nitrogen-containing ring . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Pyrrolidine derivatives, including 2-Allylpyrrolidine, are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . They have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Allylpyrrolidine include a density of 0.8±0.1 g/cm3, a boiling point of 141.5±9.0 °C at 760 mmHg, and a vapour pressure of 5.8±0.3 mmHg at 25°C .

Scientific Research Applications

  • Photolysis and Photoaddition Reactions : The compound has been studied in photolysis reactions. For instance, 1-methyl-2-phenyl-1-pyrrolinium perchlorate's photolysis with a 3-butenoate anion in aqueous solution efficiently produces a 2-allylpyrrolidine adduct, indicating its potential in photo-induced reactions (Kurauchi, Ohga, Nobuhara, & Morita, 1985).

  • Synthesis of Growth Regulators in Agriculture : It's used in the synthesis of mono- and bis-3-butenylamines which are then converted to dichloroacetamides. These compounds have been tested as growth regulators in corn, showing potential in agricultural applications (Bubnov, Spiridonov, & Kuznetsov, 2018).

  • Biophysical Interactions with Proteins : Studies on biophysical interactions, such as the binding of triprolidine hydrochloride with human serum albumin, can provide insights into molecular interactions and mechanisms (Yasmeen & Riyazuddeen, 2017).

  • Antiviral Compound Synthesis : In the medical field, specific derivatives like 5-Allyl-2-amino-4,6-dihydroxypyrimidine have been synthesized and show inhibitory activities against viruses like HSV1 and HSV2 in cell culture, indicating potential antiviral applications (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).

  • Synthesis of Precursors for Radioactive Tracers : It has been utilized in synthesizing intermediates for radioactive tracers like 18F-fallypride, used in positron emission tomography (PET) scanning, which is significant in medical diagnostics (Jing, 2004).

  • Organometallic Chemistry : The compound plays a role in organometallic chemistry, such as in the formation of 2H-pyrrole at a pendant boron Lewis acid in a metallocene complex (Hill, Kehr, Fröhlich, & Erker, 2003).

  • Synthesis of N-Protected Pyrrolidine Diones : It is used in synthesizing N-protected pyrrolidine diones, which are valuable in chemical synthesis (Sundberg, Pearce, & Laurino, 1986).

Future Directions

Pyrrolidine derivatives, including 2-Allylpyrrolidine, are of great interest in drug discovery due to their versatile scaffold for novel biologically active compounds . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Properties

IUPAC Name

2-prop-2-enylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-4-7-5-3-6-8-7;/h2,7-8H,1,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBQANIGCPEPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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